molecular formula C7H2ClF4I B1400335 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene CAS No. 928783-87-3

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene

Cat. No.: B1400335
CAS No.: 928783-87-3
M. Wt: 324.44 g/mol
InChI Key: BLTVLGYWOQCAIF-UHFFFAOYSA-N
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Description

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene is an organic compound with the molecular formula C7H2ClF4I. It is a colorless crystalline solid that is soluble in common organic solvents such as chloroform, dichloromethane, and ethanol . This compound is of interest due to its unique combination of halogen atoms and trifluoromethyl group, which impart distinct chemical properties.

Preparation Methods

The synthesis of 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene typically involves multiple steps:

    Chlorination: A hydrogen atom on the benzene ring is replaced with a chlorine atom under suitable reaction conditions.

    Fluorination: The chlorinated benzene undergoes a fluorination reaction to replace another hydrogen atom with a fluorine atom.

    Trifluoromethylation: A trifluoromethyl group is introduced to the benzene ring, replacing another hydrogen atom.

    Iodination: Finally, an iodination reaction replaces a hydrogen atom with an iodine atom.

Chemical Reactions Analysis

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene can undergo various types of chemical reactions:

Scientific Research Applications

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene involves its interaction with various molecular targets. The presence of multiple halogen atoms and a trifluoromethyl group can influence its reactivity and binding affinity to different substrates. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of halogen atoms and trifluoromethyl group, which can impart distinct chemical and physical properties.

Properties

IUPAC Name

1-chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF4I/c8-5-2-3(13)1-4(6(5)9)7(10,11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTVLGYWOQCAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)F)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF4I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40735309
Record name 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

928783-87-3
Record name 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=928783-87-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2-fluoro-5-iodo-3-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40735309
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In 300 mL of 6N hydrochloric acid, 4.00 g of 3-chloro-4-fluoro-5-trifluoromethylaniline was added, and stirred at room temperature for 30 minutes. In the mixture, a solution of 1.42 g of sodium nitrite in 5 mL of water was added dropwise at such a rate that internal temperature would not exceed 5° C. After the completion of the addition dropwise, it was continued to stir at the same temperature further for 1 hour. In the reaction mixture, a solution of 4.70 g of potassium iodide in 15 mL of water was added dropwise at the same temperature with stirring. After the completion of the addition dropwise, it was continued to stir at the same temperature further for 1 hour and then at room temperature for 15 hours. After the completion of the reaction, the reaction mixture was extracted with 50 mL of diethyl ether twice. The combined organic phases were dehydrated with and dried over saturated sodium chloride aqueous solution and then anhydrous sodium sulfate, and the solvent was distilled off under reduced pressure to obtain 2.70 g of the crude aimed product as yellow oily substance. The resulting product was used as such without purification for the next step.
Quantity
1.42 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
4.7 g
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
4 g
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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